4-(4-Ethoxyphenoxy)-2-methylaniline
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Overview
Description
4-(4-Ethoxyphenoxy)-2-methylaniline, also known as EPM, is an organic compound commonly used in research laboratories and in industrial applications. It is a colorless solid with a melting point of 105°C and a boiling point of 230°C. EPM is a highly versatile compound, with a wide range of applications in both organic synthesis and scientific research.
Scientific Research Applications
Molecular Structure and Spectroscopy
- A study focused on the molecular structure, spectroscopic properties, and chemical activity of similar compounds, such as (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, using spectroscopic techniques and density functional theory (DFT) (Demircioğlu et al., 2019).
Metabonomic Assessment
- The metabonomic assessment of related compounds, such as 2-fluoro-4-methylaniline, revealed potential novel biomarkers for xenobiotic toxicity, indicating the utility of these compounds in environmental toxicity studies (Bundy et al., 2002).
Synthesis and Applications in Medicine
- Research on 3-substituted-6-(3-ethyl-4-methylanilino)uracils, synthesized from similar compounds, showed their potential as inhibitors of bacterial DNA polymerase IIIC, indicating their relevance in developing antibacterial agents (Zhi et al., 2005).
Synthesis and Crystal Structure Analysis
- The synthesis and crystal structure of compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline were studied, highlighting their importance as starting materials for the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Non-Linear Optical Properties and Thermodynamics
- Investigations into the non-linear optical properties and thermodynamic correlation functions of related compounds, such as (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline, provide insights into their potential applications in advanced materials science (Yıldırım et al., 2016).
Antimicrobial Activities
- Synthesis of thiazoles and their derivatives from related compounds demonstrated antimicrobial activities against various bacteria and fungi, suggesting applications in pharmaceuticals and agriculture (Wardkhan et al., 2008).
Imaging Probes for Alzheimer's Disease
- Benzoxazole derivatives synthesized from related compounds were evaluated as potential PET imaging probes for cerebral β-amyloid plaques in Alzheimer's disease, underlining their importance in neuroimaging research (Cui et al., 2012).
Anti-Corrosion Potentials
- Schiff base compounds bearing similar backbones to 4-(4-Ethoxyphenoxy)-2-methylaniline were synthesized and analyzed for their anti-corrosion properties, indicating potential applications in materials science and engineering (Elemike et al., 2019).
Mechanism of Action
Target of Action
A structurally similar compound, 5-amino-n-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (bed), has been identified as a potent inhibitor of the na(+)/ca(2+) exchanger isoform 3 (ncx3) . NCX3 is a protein involved in the regulation of intracellular Ca(2+) homeostasis and plays a crucial role in cerebral ischemia .
Mode of Action
The related compound bed inhibits ncx3 activity, as recorded with single-cell microfluorimetry, (45)ca(2+) radiotracer fluxes, and patch-clamp in whole-cell configuration . This suggests that 4-(4-Ethoxyphenoxy)-2-methylaniline might interact with its targets in a similar manner, leading to changes in cellular calcium homeostasis.
Biochemical Pathways
The inhibition of ncx3 by the related compound bed can disrupt calcium homeostasis, which is a critical process in numerous cellular functions and signaling pathways .
Result of Action
The related compound bed has been shown to worsen damage induced by oxygen/glucose deprivation (ogd) followed by reoxygenation in cortical neurons through a dysregulation of intracellular calcium . This suggests that this compound might have similar effects.
properties
IUPAC Name |
4-(4-ethoxyphenoxy)-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-17-12-4-6-13(7-5-12)18-14-8-9-15(16)11(2)10-14/h4-10H,3,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSHMPMHYQJBKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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